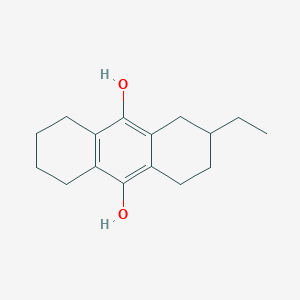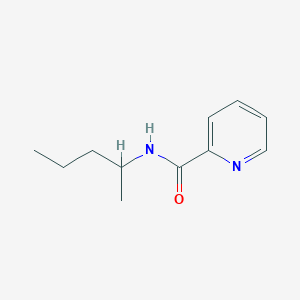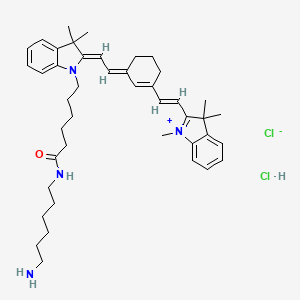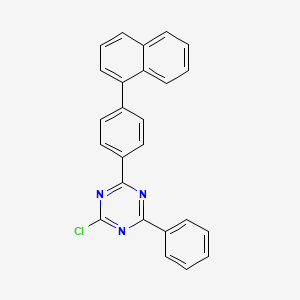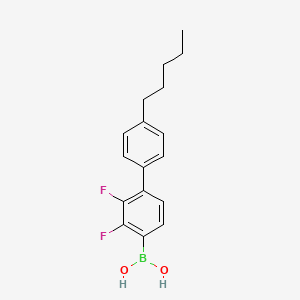
2,3-Difluoro-4'-pentylbiphenyl-4-boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Difluoro-4’-pentylbiphenyl-4-boronic acid is an organoboron compound that has gained attention in the field of organic chemistry due to its utility in Suzuki-Miyaura cross-coupling reactions. This compound is characterized by the presence of two fluorine atoms at the 2 and 3 positions, a pentyl group at the 4’ position, and a boronic acid group at the 4 position of the biphenyl structure. The unique structural features of this compound make it a valuable building block for the synthesis of various organic molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Difluoro-4’-pentylbiphenyl-4-boronic acid typically involves the following steps:
Bromination: The starting material, 2,3-difluorobiphenyl, is brominated at the 4’ position using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum bromide.
Grignard Reaction: The brominated intermediate undergoes a Grignard reaction with pentylmagnesium bromide to introduce the pentyl group at the 4’ position.
Borylation: The final step involves the borylation of the biphenyl intermediate using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base like potassium carbonate.
Industrial Production Methods
Industrial production of 2,3-Difluoro-4’-pentylbiphenyl-4-boronic acid follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2,3-Difluoro-4’-pentylbiphenyl-4-boronic acid primarily undergoes the following types of reactions:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base. The reaction conditions are typically mild, and the products are biaryl or diaryl compounds.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol using oxidizing agents such as hydrogen peroxide or sodium perborate.
Substitution: The fluorine atoms on the biphenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Palladium Catalysts: Palladium acetate or palladium chloride are commonly used in Suzuki-Miyaura cross-coupling reactions.
Bases: Potassium carbonate, sodium hydroxide, or cesium carbonate are typically used as bases in these reactions.
Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF), or toluene are commonly used solvents.
Major Products
Biaryl Compounds: The major products of Suzuki-Miyaura cross-coupling reactions are biaryl or diaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials.
Wissenschaftliche Forschungsanwendungen
2,3-Difluoro-4’-pentylbiphenyl-4-boronic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the development of fluorescent probes and imaging agents due to its unique structural features.
Medicine: It is explored for its potential in drug discovery and development, particularly in the synthesis of biologically active molecules.
Industry: The compound is used in the production of advanced materials, including polymers and liquid crystals.
Wirkmechanismus
The mechanism of action of 2,3-Difluoro-4’-pentylbiphenyl-4-boronic acid in Suzuki-Miyaura cross-coupling reactions involves the following steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic acid transfers its aryl group to the palladium complex, forming a new palladium-aryl bond.
Reductive Elimination: The palladium complex undergoes reductive elimination, releasing the coupled product and regenerating the palladium catalyst.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,4-Difluorophenylboronic Acid: Similar in structure but lacks the pentyl group.
2,3-Difluoro-4-(pentyloxy)phenylboronic Acid: Similar but has a pentyloxy group instead of a pentyl group.
2,3-Difluoro-4-(hexyloxy)phenylboronic Acid: Similar but has a hexyloxy group instead of a pentyl group.
Uniqueness
2,3-Difluoro-4’-pentylbiphenyl-4-boronic acid is unique due to the presence of both fluorine atoms and a pentyl group, which impart distinct electronic and steric properties. These features enhance its reactivity and make it a valuable intermediate in organic synthesis.
Eigenschaften
CAS-Nummer |
121219-18-9 |
|---|---|
Molekularformel |
C17H19BF2O2 |
Molekulargewicht |
304.1 g/mol |
IUPAC-Name |
[2,3-difluoro-4-(4-pentylphenyl)phenyl]boronic acid |
InChI |
InChI=1S/C17H19BF2O2/c1-2-3-4-5-12-6-8-13(9-7-12)14-10-11-15(18(21)22)17(20)16(14)19/h6-11,21-22H,2-5H2,1H3 |
InChI-Schlüssel |
IYOLXARVDPOJPG-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=C(C(=C(C=C1)C2=CC=C(C=C2)CCCCC)F)F)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



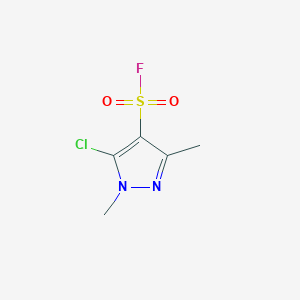
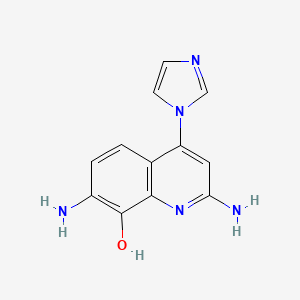

![2-[2-(2-Aminoethyl)-1,3-thiazol-4-yl]-1,3-thiazole-4-carboxylic acid;hydrochloride](/img/structure/B13127312.png)
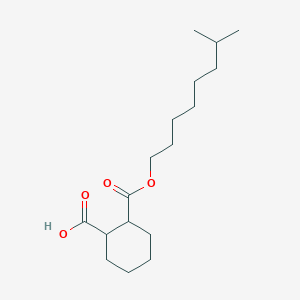
![(2-Cyclopropyl-1-methyl-1H-benzo[d]imidazol-5-yl)methanamine](/img/structure/B13127330.png)
